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molecular formula C10H7NO2S B179905 6-(Thiophen-2-yl)nicotinic acid CAS No. 179408-54-9

6-(Thiophen-2-yl)nicotinic acid

Cat. No. B179905
M. Wt: 205.23 g/mol
InChI Key: QYGFXNUFKLRCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06051574

Procedure details

A mixture of 2-trifluoromethanesulfonyloxy-5-pyridine-carboxylic acid (0.442 g, 1.72 mmol), 2-thienylboronic acid (1.56 g, 12.79 mmol), barium hydroxide (0.813 mg, 2.58 mmol), DME (8 mL) and water (1.5 mL) is purged with dry argon. Tetrakis(triphenyl-phosphine) palladium(0) (99.0 mg, 0.086 mmol) is added, and the resultant solution is stirred at 80° C. for 4 hours. The solvents are evaporated in vacuo, and the residue is partitioned between EtOAc and water. The aqueous extract is separated, and extracted with EtOAc. The organic extracts are combined, washed with sat. aq. NaHCO3 and 5% aq. Na2S2O3, dried, (Na2SO4) and the solvent is evaporated in vacuo. The residue is purified by chromatography to afford the title compound.
Name
2-trifluoromethanesulfonyloxy-5-pyridine-carboxylic acid
Quantity
0.442 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
0.813 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
99 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:12]=[CH:11][C:10]([C:13]([OH:15])=[O:14])=[CH:9][N:8]=1)(=O)=O.[S:18]1[CH:22]=[CH:21][CH:20]=[C:19]1B(O)O.[OH-].[Ba+2].[OH-].COCCOC>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>[S:18]1[CH:22]=[CH:21][CH:20]=[C:19]1[C:7]1[CH:12]=[CH:11][C:10]([C:13]([OH:15])=[O:14])=[CH:9][N:8]=1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
2-trifluoromethanesulfonyloxy-5-pyridine-carboxylic acid
Quantity
0.442 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=NC=C(C=C1)C(=O)O)(F)F
Name
Quantity
1.56 g
Type
reactant
Smiles
S1C(=CC=C1)B(O)O
Name
Quantity
0.813 mg
Type
reactant
Smiles
[OH-].[Ba+2].[OH-]
Name
Quantity
8 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
99 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is purged with dry argon
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
CUSTOM
Type
CUSTOM
Details
is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with sat. aq. NaHCO3 and 5% aq. Na2S2O3
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
(Na2SO4) and the solvent is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1=NC=C(C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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